molecular formula C9H7NO B1606638 4-(Oxiran-2-yl)benzonitrile CAS No. 52695-39-3

4-(Oxiran-2-yl)benzonitrile

Cat. No.: B1606638
CAS No.: 52695-39-3
M. Wt: 145.16 g/mol
InChI Key: WLNIRLBZLAAEAQ-UHFFFAOYSA-N
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Description

4-(Oxiran-2-yl)benzonitrile is an organic compound with the molecular formula C9H7NO. It features a benzene ring substituted with a nitrile group and an oxirane (epoxide) ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Oxiran-2-yl)benzonitrile can be synthesized through several methods. One common route involves the reaction of 4-(2-bromo-1-hydroxyethyl)benzonitrile with a base to form the oxirane ring. The reaction typically proceeds under mild conditions, using bases such as sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Oxiran-2-yl)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water, often at elevated temperatures.

  • **Oxidation

Properties

IUPAC Name

4-(oxiran-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-5-7-1-3-8(4-2-7)9-6-11-9/h1-4,9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNIRLBZLAAEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967138
Record name 4-(Oxiran-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52695-39-3
Record name 4-(2-Oxiranyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52695-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-oxiranyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052695393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Oxiran-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaBH4 (1.6 g; 40 mmol) was added to a stirred solution of 4-cyanophenacyl bromide (8.8 g; 40 mmol) in THF (100 mL), and the reaction mixture was stirred until tic indicated that the reaction was complete. The solvent was evaporated and the residue partitioned between DCM and H2O, and the organic layer was separated, dried and concentrated. The residue was treated with K2CO3 (0.08 mol) in MeCN (85 mL) at room temperature overnight. The solvent was removed on a rotary evaporator and the residue partitioned between CH2Cl2 and H2O. The organic layer was washed with H2O (2×100 mL), separated and dried to give the sub-title compound in 90% overall yield.
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.08 mol
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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